molecular formula C₇H₉N₃O₃S B119730 (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate CAS No. 64485-82-1

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Cat. No. B119730
CAS RN: 64485-82-1
M. Wt: 215.23 g/mol
InChI Key: BTEPYCPXBCCSDL-BJMVGYQFSA-N
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Description

“(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate” appears to be a chemical compound. However, the specific details about this compound are not readily available1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.



Molecular Structure Analysis

The molecular structure of a similar compound, DN-9550, has been confirmed2. However, the specific molecular structure of “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate” is not available.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.



Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find any specific information on the physical and chemical properties of “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.


Scientific Research Applications

Synthesis and Production

The synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate has been a subject of research, focusing on its preparation from primary materials such as Ethyl acetoacetate. Researchers have explored various conditions like oxidation, bromination, and cyclic condensation to improve the yield and efficiency of the process. For instance, Wang Li (2007) reported a synthesis method involving oxidation below 5°C, bromination at 40°C, and cyclic condensation at about 25°C, achieving a total yield of up to 54% (Wang Li, 2007).

Antibacterial and Fungicidal Activities

This compound and its derivatives have been studied for their antibacterial properties. Ma Xi-han (2011) synthesized several derivatives and tested their antibacterial activities against Fusarium graminearum and Fusarium solani, observing that all derivatives exhibited certain antibacterial activities at a concentration of 200 mg·L-1 (Ma Xi-han, 2011). Similarly, Zhou Wen-ming (2011) synthesized 15 derivatives of (Z)-methyl-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate, which also demonstrated fungicidal activities against the same fungi (Zhou Wen-ming, 2011).

Application in Antibiotic Synthesis

This compound is crucial as an intermediate in the synthesis of cephalosporins, a class of antibiotics. Zhang Hui-xin (2006) reported using a mixture of methyl alcohol and water instead of 1,2-dichloromethane and methyl alcohol for synthesis, optimizing the reaction conditions and achieving a total yield of 56.2% (Zhang Hui-xin, 2006). This optimization is significant for industrial-scale production of cephalosporins.

Crystal Structure Analysis

The crystal structure of this compound has been analyzed to understand its physical and chemical properties better. Miao Q. et al. (2003) examined its crystallization in monoclinic form and detailed the molecular associations formed by intermolecular hydrogen bonds and van der Waals forces (Miao Q. et al., 2003). This information is vital for understanding its reactivity and stability.

Antitumor Activity

Studies have also been conducted to explore the antitumor activities of complex compounds derived from this chemical. Maria-Gabriela Alexandru et al. (2010) synthesized complex compounds with aminothiazole acetate derivative and performed in vitro cytotoxicity studies on human cervix adenocarcinoma cells, assessing the compounds' antitumor selectivity (Maria-Gabriela Alexandru et al., 2010).

Safety And Hazards

Unfortunately, I couldn’t find any specific information on the safety and hazards associated with “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.


Future Directions

I’m sorry, but I couldn’t find any specific information on the future directions of research or applications for “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.


properties

IUPAC Name

ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPYCPXBCCSDL-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

CAS RN

64485-82-1, 60845-81-0
Record name Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
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(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
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(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
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(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
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(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
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(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Citations

For This Compound
1
Citations
ZW Li, X Lu, YX Wang, XX Hu, HG Fu, LM Gao… - Bioorganic …, 2020 - Elsevier
Based on the structural characteristics of aztreonam (AZN) and its target PBP3, a series of new monobactam derivatives bearing various substituents on oxime residue were prepared …
Number of citations: 10 www.sciencedirect.com

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